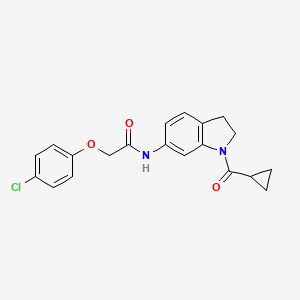
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-600, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential as a cancer therapy.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression and cell growth. By inhibiting BET proteins, 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. The compound has also shown good pharmacokinetic properties, making it suitable for use in animal models and clinical trials. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain cancer types and may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the development of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Another area of interest is the development of combination therapies that can enhance the efficacy of BET inhibitors and overcome resistance mechanisms. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors in a variety of cancer types.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential as a cancer therapy. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to be effective in a variety of cancer types, including breast, lung, and colon cancer. The compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWRJVOSPIXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)

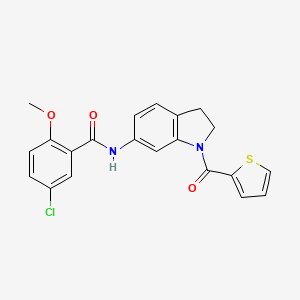
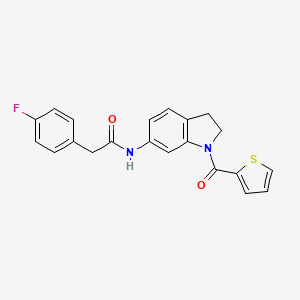
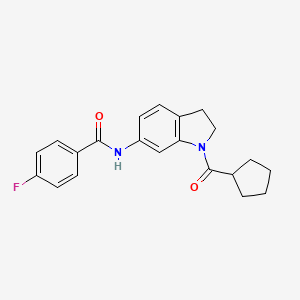
![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397025.png)
![N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397036.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B3397041.png)
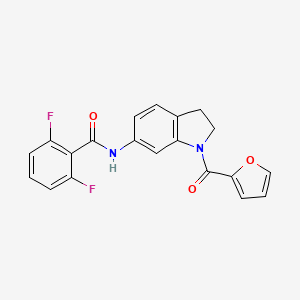
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397046.png)
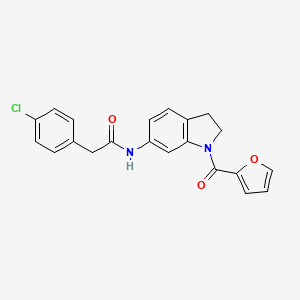
![N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397068.png)
![N-(4-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397071.png)